molecular formula C7H15ClN2O B1403131 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride CAS No. 1315499-98-9

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride

Cat. No. B1403131
CAS RN: 1315499-98-9
M. Wt: 178.66 g/mol
InChI Key: YAQQMBZEYARIQO-UHFFFAOYSA-N
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Description

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is a chemical compound with the empirical formula C₇H₁₄ClNO₂ and a molecular weight of 178.66 g/mol . It belongs to the class of piperidine derivatives, which are essential building blocks in drug design and synthesis . The piperidine ring consists of six carbon atoms and one nitrogen atom, making it a versatile heterocyclic structure.


Molecular Structure Analysis

The molecular structure of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride comprises a piperidine ring substituted with a methyl group at the 3-position and an amide functional group. The hydrochloride salt forms due to protonation of the amine nitrogen by hydrochloric acid .

Scientific Research Applications

Synthesis and Reactivity

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride has been explored in the synthesis and structural determination of piperidine derivatives. These compounds are significant in the synthesis of natural products and compounds with pharmacological interest. For example, Ibenmoussa et al. (1998) reported the preparation of piperidinedione derivatives, which have applications in creating emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

Allosteric Modulation

In pharmacology, specific compounds similar in structure to 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride have been studied for their allosteric modulation properties at the cannabinoid CB1 receptor. Price et al. (2005) investigated compounds like Org 27569 and found they bind allosterically to the CB1 receptor, influencing agonist affinity (Price et al., 2005).

Enantioselective Protonation

Enantioselective protonation of amide enolates derived from piperidine-2-carboxylic acid has been studied, highlighting the utility of derivatives in achieving high enantioselectivity in synthesis. Martin et al. (1997) achieved significant enantioselectivity using diamine as a chiral source (Martin et al., 1997).

Synthesis of Piperidine Derivatives

Research on the synthesis of piperidine derivatives using piperidine-4-carboxylic acid and related compounds has been conducted. For instance, Zheng Rui (2010) utilized piperidine-4-carboxylic acid for the preparation of specific hydrochloride derivatives, demonstrating its utility in synthesizing compounds with potential pharmaceutical applications (Zheng Rui, 2010).

Conformational Analysis

The compound's derivatives have been studied for their conformational properties. Rauk et al. (1983) investigated the dynamic structures of hindered amides derived from similar compounds, providing insights into their stereochemical behavior (Rauk et al., 1983).

properties

IUPAC Name

3-methylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQQMBZEYARIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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